Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS No.: 1449117-46-7
VCID: VC2729721
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound with a molecular formula of C16H18N4O3. It is identified by the CAS numbers 158399-79-2 and 1449117-46-7, reflecting its dual classification in chemical databases . This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in pharmaceutical research. Synthesis and AvailabilityThe synthesis of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions, including the formation of the pyrazole and pyridine rings, followed by the introduction of the 2-oxopiperidine and ethyl ester groups. This compound is available from various chemical suppliers, such as Parchem and Chemlyte Solutions Co., Ltd., often in industrial-grade purity . Applications and Research FindingsWhile specific applications of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate are not widely documented, compounds within the pyrazole class are generally explored for their potential in pharmaceuticals, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research. The presence of the 2-oxopiperidine moiety suggests potential biological activity related to neurological or cardiovascular systems, given the role of similar structures in drug development . Safety and HandlingHandling Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate requires standard laboratory precautions due to its chemical nature. Safety data sheets are typically provided by suppliers to outline specific hazards and recommended safety measures . |
---|---|
CAS No. | 1449117-46-7 |
Product Name | Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate |
Molecular Formula | C16H18N4O3 |
Molecular Weight | 314.34 g/mol |
IUPAC Name | ethyl 1-[4-(2-oxopiperidin-1-yl)pyridin-2-yl]pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3 |
Standard InChIKey | LJRIHSPOPONJJR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O |
Canonical SMILES | CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O |
PubChem Compound | 86280126 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume